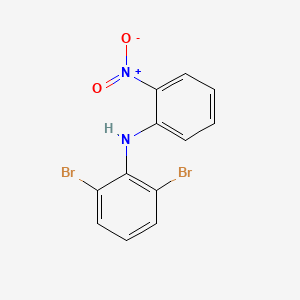
2,6-Dibromo-N-(2-nitrophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N-(2-nitrophenyl)aniline typically involves the bromination of aniline derivatives followed by nitration. One common method is the bromination of 2,6-dibromoaniline, which can be achieved using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2,6-Dibromo-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,6-dibromo-N-(2-aminophenyl)aniline .
科学研究应用
2,6-Dibromo-N-(2-nitrophenyl)aniline is used in various scientific research applications, including:
作用机制
The mechanism of action of 2,6-Dibromo-N-(2-nitrophenyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-nitroaniline: Similar in structure but with a different position of the nitro group.
2,4-Dibromoaniline: Lacks the nitro group, making it less reactive in certain reactions.
Uniqueness
2,6-Dibromo-N-(2-nitrophenyl)aniline is unique due to the specific positioning of its bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
生物活性
2,6-Dibromo-N-(2-nitrophenyl)aniline is a synthetic organic compound with potential biological activities. Its structure, characterized by two bromine atoms and a nitrophenyl group, suggests possible interactions with biological systems that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2448398-05-6
- Molecular Formula : C12H8Br2N2O2
- Molecular Weight : 360.01 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer and antimicrobial properties. The compound's structural features suggest it may interact with various biological targets, influencing cell proliferation and microbial growth.
Anticancer Activity
Recent studies have indicated that derivatives of aniline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:
These findings suggest that modifications to the aniline structure can enhance anticancer activity, potentially making this compound a candidate for further research.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. A study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 × 10^-5 | |
| Escherichia coli | 1 × 10^-6 |
These results indicate that the compound could be effective in treating infections caused by resistant bacterial strains.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of nitro groups in the structure may facilitate electron transfer processes that lead to cellular damage in cancer cells.
Case Studies
- Anticancer Study : A recent study synthesized various aniline derivatives and tested their effects on cancer cell lines. The study found that modifications to the nitrophenyl group significantly influenced anticancer potency, with some derivatives showing IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of related compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, indicating potential therapeutic applications in infectious diseases .
属性
IUPAC Name |
2,6-dibromo-N-(2-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2O2/c13-8-4-3-5-9(14)12(8)15-10-6-1-2-7-11(10)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLTWUJTDGAFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=C2Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














